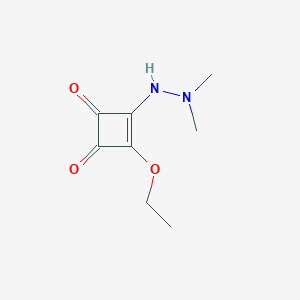![molecular formula C9H8N2OS2 B1620763 3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 51550-04-0](/img/structure/B1620763.png)
3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure, which can be modified with various substituents to create a wide range of compounds with different properties and activities.
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through various methods. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The exact structure will depend on the specific substituents attached to the thieno[2,3-d]pyrimidin-4(3H)-one core.Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can react with activated alkynes to form mixtures of pyrimido[5’,4’:4,5]thieno[3,2-d]azocines and spiro[pyridine-4,5’-thieno[2,3-d]pyrimidines] .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Novel Synthesis Routes : Innovative synthetic routes have been developed for the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, offering new analgesic and anti-inflammatory agents, highlighting the compound's significant potential in medical research (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
- Green Chemistry Approaches : A study demonstrated a green, rapid method for synthesizing novel pyrido[2,3-d]pyrimidine derivatives using a one-pot, three-component approach that emphasizes the importance of environmentally friendly methods in chemical synthesis (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).
Biological Evaluation
- Anti-HIV Activity : Research into 2-thioxopyrimidin-4(1H)-one derivatives has shown that certain compounds exhibit moderate to good activities against HIV-1, with specific analogues demonstrating potent anti-HIV-1 activity, indicating potential use in antiretroviral therapy (Khalifa & Al-Omar, 2014).
- Antitumor Properties : Studies on new 2-S-4,5,6-substituted pyrimidines have explored their preparation and antitumor properties, showing that these compounds hold promise for cancer treatment (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2011).
Advanced Materials and Catalysis
- Catalytic Applications : The use of HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst for synthesizing pyrimidine derivatives underlines the importance of catalysis in modern organic synthesis, providing efficient and sustainable methods for creating complex molecules (Mohsenimehr et al., 2014).
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-ones will depend on their specific biological activity. For example, some thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)6-3-5-14-7(6)10-9(11)13/h2-3,5H,1,4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGZFBMKNURDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368456 | |
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51550-04-0 | |
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide](/img/structure/B1620689.png)


![3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid](/img/structure/B1620693.png)




